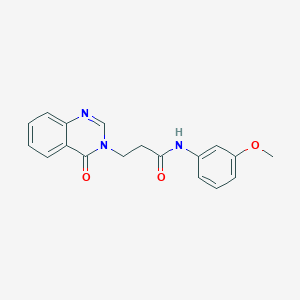
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MPQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its therapeutic effects through multiple pathways. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide induces apoptosis by activating the caspase pathway and inhibits cell proliferation by downregulating the expression of cyclin D1. In inflammation research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its neuroprotective effects by reducing oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide protects neurons from oxidative stress and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the solubility of N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in water to make it more suitable for in vivo studies.
Métodos De Síntesis
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to produce 2-ethyl-4-oxo-3,4-dihydroquinazoline-3-carbonitrile. This intermediate is then reacted with 3-methoxybenzaldehyde to produce N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promising results as a potential anti-cancer agent. Studies have shown that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential neuroprotective effects. Studies have shown that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-6-4-5-13(11-14)20-17(22)9-10-21-12-19-16-8-3-2-7-15(16)18(21)23/h2-8,11-12H,9-10H2,1H3,(H,20,22) |
Clave InChI |
HMXYTNFXDOGSSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




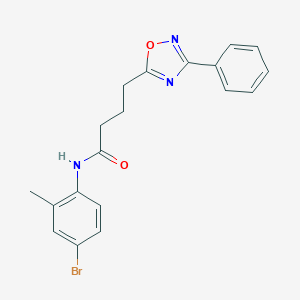
![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)

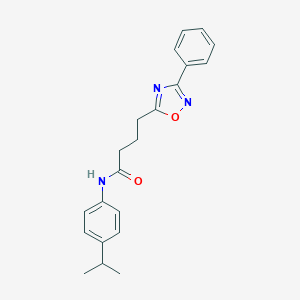
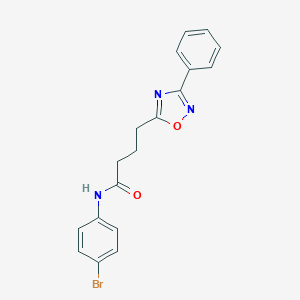
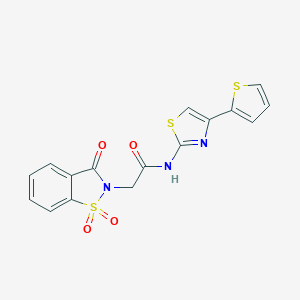
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)

![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)